molecular formula C6H5ClO3S B151769 4-Chlorobenzenesulfonic acid CAS No. 98-66-8

4-Chlorobenzenesulfonic acid

Cat. No.: B151769
CAS No.: 98-66-8
M. Wt: 192.62 g/mol
InChI Key: RJWBTWIBUIGANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonic acid can be synthesized through the sulfonation of chlorobenzene using sulfuric acid. The reaction typically involves the gradual addition of dry chlorobenzene to a mixture of concentrated sulfuric acid and fuming sulfuric acid at a temperature range of 95-100°C. The reaction is stirred for about 5 hours until the sulfonation is complete .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid in the presence of sulfuric acid at temperatures ranging from 100 to 300°C. This method ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Sulfuric Acid: Used in the sulfonation process.

    Thionyl Chloride: Used to convert the sulfonic acid group to sulfonyl chloride.

    Amines: Used to form sulfonamides.

Major Products:

    Chlorobenzene: Formed through hydrolysis.

    Sulfonamides and Sulfonyl Chlorides: Formed through substitution reactions.

Scientific Research Applications

Synthesis of Polymers

4-Chlorobenzenesulfonic acid serves as a crucial intermediate in the synthesis of various polymers, particularly polyarylene ether sulfones. It is involved in the production of:

  • Polyether Sulfone : Created by polymerizing 4,4'-dihydroxydiphenyl sulfone with 4,4'-dichlorodiphenyl sulfone.
  • Polysulfone : Formed through the polymerization of bisphenol A with 4,4'-dichlorodiphenyl sulfone.
  • Polyphenylene Sulfone : Synthesized from 4,4'-dihydroxybiphenyl and 4,4'-dichlorodiphenyl sulfone.

These polymers are valued for their high thermal stability and chemical resistance, making them suitable for applications in electronics, aerospace, and automotive industries .

Chemical Synthesis

p-CBSA is utilized as a sulfonating agent in organic synthesis. It can be hydrolyzed to produce chlorobenzene under specific conditions (steam at 190°C) and is also used to manufacture other compounds such as 4-chloro-3-nitrobenzenesulfonic acid .

Biodegradation Studies

Research has highlighted the role of bacterial isolates in degrading chlorinated compounds, including p-CBSA. For instance, studies involving Pseudomonas species have demonstrated their ability to dehalogenate and degrade chlorinated benzoic acids effectively. This bioremediation potential is crucial for treating contaminated environments .

Case Study 1: Polymer Synthesis

A study conducted on the synthesis of polysulfone showed that using p-CBSA as an intermediate significantly enhanced the yield of the desired product. The integration of p-CBSA into the reaction pathway allowed for improved efficiency in producing high-performance polymers used in membrane technology .

Case Study 2: Bioremediation

In a bioremediation project focusing on chlorinated pollutants, researchers isolated several bacterial strains capable of degrading p-CBSA. The study found that specific strains exhibited high dehalogenase activity, suggesting their potential use in environmental cleanup efforts targeting chlorinated aromatic compounds .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Polymer ProductionIntermediate for polyether sulfoneHigh thermal stability; used in aerospace applications
Chemical SynthesisSulfonating agentHydrolyzed to produce chlorobenzene
Environmental ScienceBiodegradation studiesEffective degradation by Pseudomonas isolates

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can also participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine and sulfonic acid groups, which make the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzenesulfonic acid is unique due to the para positioning of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its ortho and meta counterparts. This positioning also influences its physical and chemical properties, making it suitable for specific industrial applications .

Biological Activity

4-Chlorobenzenesulfonic acid (p-CBSA) is an organic compound with significant industrial applications, particularly in the synthesis of dyes, pharmaceuticals, and surfactants. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article delves into the biological activity of p-CBSA, summarizing key research findings, case studies, and toxicity assessments.

  • Chemical Formula : C6_6H5_5ClO3_3S
  • Molecular Weight : 192.62 g/mol
  • Solubility : Highly soluble in water due to the sulfonic acid group.

Toxicity and Safety Assessments

Research has focused on the toxicity of p-CBSA through various studies, including acute toxicity tests, mutagenicity assays, and long-term exposure studies. Below are some notable findings:

Acute Toxicity Studies

In a 28-day oral toxicity study conducted on rats, various doses of p-CBSA were administered to evaluate its effects:

Dose (mg/kg/day)Observations
0Control group; no adverse effects observed.
10No significant changes in body weight or organ function.
50Minor increases in white blood cell counts in females.
500Decreased adrenal gland weights in males; no significant clinical signs.
1000Similar to 500 mg/kg; slight body weight reductions noted.
2000No significant adverse effects; considered safe .

The study determined a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for males and 2000 mg/kg for females, indicating that p-CBSA does not exhibit significant toxicity at these levels.

Mutagenicity and Carcinogenicity

Various mutagenicity tests have shown that p-CBSA does not induce mutations:

  • Ames Test : Conducted on Salmonella typhimurium strains showed negative results across all doses tested (50 to 5000 mg/plate), indicating no mutagenic potential .
  • L5178Y Mouse Lymphoma Assay : No increase in mutation frequency was observed with or without metabolic activation at doses up to 1000 µg/ml .
  • In Vivo Bone Marrow Cytogenetics Assay : Male rats treated with p-CBSA showed no significant chromosomal aberrations .

These findings suggest that p-CBSA is unlikely to be carcinogenic based on current evidence.

Case Study: Environmental Impact and Human Health

A study conducted by the California Office of Environmental Health Hazard Assessment evaluated the presence of p-CBSA in drinking water. The research highlighted potential risks associated with exposure to contaminated water sources, particularly for vulnerable populations such as pregnant women and children. However, the study concluded that typical exposure levels were below those associated with adverse health effects .

Case Study: Occupational Exposure

Occupational exposure assessments have been conducted among workers involved in the manufacture of dyes and surfactants containing p-CBSA. Monitoring revealed no significant health issues directly attributable to p-CBSA exposure when proper safety measures were implemented. Regular health screenings indicated stable hematological parameters among workers .

While specific mechanisms of action for p-CBSA are not fully elucidated, its biological activity may involve interactions with cellular pathways related to inflammation and oxidative stress. Studies suggest that compounds similar to p-CBSA can influence gene expression related to detoxification processes, potentially modulating cellular responses to stressors .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4CBSA, and how are they characterized experimentally?

  • Answer: Key properties include a melting point of 102°C, boiling point of 258.6°C, density of 1.6 g/cm³, and solubility in polar solvents. Characterization methods include:

  • XRD and FTIR for structural analysis (e.g., confirming monoclinic crystal structure in Bi6O6(OH)24 complexes) .
  • Thermogravimetric analysis (TGA) to study thermal stability and decomposition pathways .
  • Elemental analysis and ICP-OES for purity and metal coordination studies .

Q. What safety protocols are critical when handling 4CBSA in laboratory settings?

  • Answer:

  • Personal Protective Equipment (PPE): Wear corrosion-resistant gloves, goggles, and lab coats. Use fume hoods for ventilation .
  • First Aid: Immediate flushing with water for eye/skin exposure (≥15 minutes). Avoid inducing vomiting if ingested; administer milk/water if conscious .
  • Storage: Store in airtight containers under inert gas (e.g., N2) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can 4CBSA be utilized in asymmetric catalytic systems, and what parameters optimize its efficacy?

  • Answer: 4CBSA acts as a Brønsted acid co-catalyst in asymmetric hydrogenation. Key parameters:

  • Acid Strength: 4CBSA outperforms weaker acids (e.g., acetic acid) in stereoselective imine reduction due to optimal protonation .
  • Counterion Effects: Non-coordinating anions (e.g., hexafluoroantimonate) enhance reaction rates and enantiomeric excess by minimizing Rh-complex deactivation .
  • Methodology: Combine with Rh-Segphos complexes under H2 atmosphere (1–5 bar), monitoring via chiral HPLC .

Q. What experimental approaches are used to study 4CBSA biodegradation by Pseudomonas aeruginosa RW41?

  • Answer:

  • Culture Conditions: Use minimal media with 4CBSA as the sole carbon source. Monitor degradation via HPLC or GC-MS for intermediates like 3-chloro-cis,cis-muconate .
  • Enzyme Assays: Partially purify chlorocatechol 1,2-dioxygenase to confirm cleavage of aromatic rings .
  • Metabolite Tracking: Identify sulfonate desulfurization products (e.g., Cl<sup>-</sup> release via ion chromatography) .

Q. How is 4CBSA grafted onto UIO-66 MOFs to create stable Brønsted acid catalysts?

  • Answer:

  • Synthesis Parameters: Optimize mass ratio (3:1 4CBSA:UIO-66), temperature (0–5°C), and reaction time (60 min) to achieve ~4.9 wt% sulfur loading .
  • Characterization: Use XPS for sulfur quantification and BET analysis to confirm retained porosity post-grafting .
  • Applications: Test catalytic activity in esterification (e.g., cyclohexyl acetate synthesis) under reflux conditions .

Q. What mechanisms explain the persistent reverse enantiomeric excess of 4CBSA during Viedma ripening?

  • Answer:

  • Cluster Model: Subcritical chiral clusters in solution exhibit reverse enantiomeric excess (eesol) due to Boltzmann distribution and nucleation kinetics .
  • Experimental Setup: Grind 4CBSA-alanine crystals in saturated ethanol/water. Monitor ee via polarimetry and correlate with crystal growth rates .

Q. How does 4CBSA interact with Bi(III) oxides to form novel coordination complexes?

  • Answer:

  • Synthesis: React Bi2O3 with aqueous 4CBSA (1% w/v) at 95°C for 2 weeks. Isolate Bi6O6(OH)24 via vacuum filtration .
  • Structural Analysis: Confirm monoclinic symmetry (space group P23) with XRD and FTIR for sulfonate ligand coordination .

Q. Contradictions and Methodological Considerations

Q. How do synthesis methods for 4CBSA vary, and what factors influence yield and purity?

  • Answer:

  • Direct Sulfonation: React chlorobenzene with fuming H2SO4 at 200–300°C. Yields ~90% but requires corrosive conditions .
  • Isomer Purification: Separate 4CBSA from 2-/3-isomers via crystallization (water/methanol). Monitor purity via <sup>1</sup>H NMR .

Q. What role does 4CBSA play in environmental remediation, particularly in perchlorate-contaminated systems?

  • Answer:

  • Competitive Adsorption: 4CBSA displaces perchlorate (ClO4<sup>-</sup>) on anion-exchange resins due to stronger sulfonate affinity. Optimize resin regeneration with NaCl brines .
  • QC Protocols: Avoid detergent contamination (e.g., Alconox) during sampling to prevent false-positive perchlorate detection .

Q. How are mechanistic pathways of 4CBSA degradation validated in microbial studies?

  • Answer:
  • Isotopic Labeling: Use <sup>13</sup>C-4CBSA to track carbon flux into biomass via NMR .
  • Mutant Strains: Knock out cbs genes in P. aeruginosa RW41 to confirm enzymatic steps in desulfurization .

Properties

IUPAC Name

4-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWBTWIBUIGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044473
Record name 4-Chlorobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Benzenesulfonic acid, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

98-66-8
Record name 4-Chlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-CHLOROBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CN6B87IK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chlorobenzenesulfonic acid
4-Chlorobenzenesulfonic acid
4-Chlorobenzenesulfonic acid
4-Chlorobenzenesulfonic acid
4-Chlorobenzenesulfonic acid
4-Chlorobenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.